molecular formula C13H11FO B8544616 4'-Fluoro-2-methoxy-1,1'-biphenyl CAS No. 66175-47-1

4'-Fluoro-2-methoxy-1,1'-biphenyl

Cat. No. B8544616
CAS RN: 66175-47-1
M. Wt: 202.22 g/mol
InChI Key: VKAHDWFYEKYLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518257B1

Procedure details

By the reaction in the same manner as in Example 4-(ii) using 2-bromoanisole (8.91 g), 4-fluorophenylboronic acid (10.0 g), 2M aqueous sodium carbonate solution (47.6 ml) and tetrakis(triphenylphosphine)palladium(0) (2.20 g), the title compound (8.14 g) was obtained as colorless needle crystals.
Quantity
8.91 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
47.6 mL
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[F:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:8][C:3]1[C:2]([C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3.4,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
8.91 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
47.6 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
2.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction in the same manner as in Example

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC=CC1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.14 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.